molecular formula C15H22N2O4 B11621628 N~2~-butyl-N-(4-methoxyphenyl)asparagine

N~2~-butyl-N-(4-methoxyphenyl)asparagine

Cat. No.: B11621628
M. Wt: 294.35 g/mol
InChI Key: DZSANQHVNLXYMT-UHFFFAOYSA-N
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Description

2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a butylamino group, a methoxyphenyl group, and a carbamoyl group attached to a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with butylamine to form the corresponding urea derivative.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The butylamino group can interact with biological receptors, while the methoxyphenyl group may enhance binding affinity and specificity. The carbamoyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-(butylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-3-4-9-16-13(15(19)20)10-14(18)17-11-5-7-12(21-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

DZSANQHVNLXYMT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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